2-(3-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(3-chlorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-9-5-6-13-12(7-9)14(15(19)21)17(23-13)20-16(22)10-3-2-4-11(18)8-10/h2-4,8-9H,5-7H2,1H3,(H2,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANATQPLQILTFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for Core Structure Assembly
The Gewald reaction, a one-pot multi-component condensation, is pivotal for constructing the 2-aminothiophene scaffold. In this reaction, 5-methylcyclohexanone reacts with cyanoacetamide and elemental sulfur in the presence of morpholine as a base. The mechanism involves cyclocondensation, where the ketone’s α-methylene group reacts with the nitrile and sulfur to form the thiophene ring.
Procedure :
A mixture of 5-methylcyclohexanone (10 mmol), cyanoacetamide (10 mmol), sulfur (10 mmol), and morpholine (15 mmol) in dimethylformamide (DMF, 20 mL) is heated at 60°C for 12 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the mixture is poured onto ice, and the precipitate is filtered, washed with water, and dried to yield 2-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide as a pale-yellow solid.
Key Considerations :
Acylation with 3-Chlorobenzoyl Chloride
The 2-amino group of the Gewald product undergoes acylation with 3-chlorobenzoyl chloride to introduce the chlorinated aromatic moiety. This step requires careful control of reaction conditions to prevent over-acylation or decomposition.
Procedure :
3-Chlorobenzoic acid (12 mmol) is treated with thionyl chloride (60 mmol) in dry dichloromethane (DCM, 15 mL) under reflux for 9 hours to generate 3-chlorobenzoyl chloride. Separately, 2-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (5 mmol) is dissolved in DCM (10 mL) with triethylamine (TEA, 7 mmol) at 0°C. The 3-chlorobenzoyl chloride (7 mmol) is added dropwise, and the mixture is stirred at room temperature for 24 hours. The product is isolated by quenching with ice-cold 10% HCl, followed by extraction with ethyl acetate and column chromatography (hexane/ethyl acetate, 10:1).
Key Considerations :
- Base Selection : TEA neutralizes HCl, preventing protonation of the amine.
- Temperature : Initial cooling minimizes side reactions during exothermic acylation.
- Purification : Silica gel chromatography removes unreacted acyl chloride and byproducts.
Analytical Validation and Spectroscopic Data
Structural Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (DMSO-d₆, 300 MHz) : δ 1.22 (s, 3H, CH₃), 1.45–1.89 (m, 4H, cyclohexyl H), 2.31 (t, 2H, J = 6.1 Hz, cyclohexyl H), 3.02 (t, 2H, J = 6.0 Hz, cyclohexyl H), 7.45–7.89 (m, 4H, Ar-H), 10.21 (s, 1H, NH).
- ¹³C NMR (DMSO-d₆, 75 MHz) : δ 21.5 (CH₃), 22.8, 25.4, 28.7 (cyclohexyl C), 115.6 (CN), 126.3–134.8 (Ar-C), 165.2 (C=O), 169.4 (C=S).
Infrared (IR) Spectroscopy :
Mass Spectrometry :
Purity and Yield Optimization
HPLC Analysis :
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms >98% purity with a retention time of 6.8 minutes.
Yield Enhancement Strategies :
- Reagent Stoichiometry : A 1.4:1 molar ratio of 3-chlorobenzoyl chloride to amine ensures complete acylation.
- Reaction Duration : Extending acylation to 24 hours improves yields from 35% to 58%.
Comparative Analysis of Synthetic Routes
The Gewald method using cyanoacetamide is superior for direct carboxamide formation, avoiding hydrolysis steps and improving overall efficiency.
Challenges and Practical Considerations
Side Reactions :
- Over-Acylation : Excess acyl chloride may lead to diacylation, mitigated by stoichiometric control.
- Oxidation : Thiophene sulfurs are prone to oxidation; reactions require inert atmospheres.
Scalability :
- Solvent Volume : Scaling to 100 mmol requires DMF volumes ≤50 mL to maintain concentration.
- Purification : Flash chromatography on silica gel is scalable but time-intensive; recrystallization in ethanol/water offers an alternative.
Chemical Reactions Analysis
2-(3-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Pharmaceutical Applications
The compound is recognized for its potential as a pharmaceutical agent, particularly in the development of antimicrobial and antitumor therapies.
Antimicrobial Activity
Research indicates that derivatives of thiophene compounds exhibit significant antibacterial properties. For instance, a study demonstrated that tetrahydrobenzothiophene derivatives, including 2-(3-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, showed effective inhibition against various pathogenic bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.64 – 19.92 μM |
| P. aeruginosa | 0.72 – 45.30 μM |
| Salmonella | 0.54 – 90.58 μM |
| S. aureus | 1.11 – 99.92 μM |
Notably, one derivative exhibited an MIC of 1.11 μM against E. coli, indicating promising antibacterial activity suitable for further development into therapeutic agents .
Antitumor Potential
The compound has also been evaluated for its antitumor properties. A study focused on the synthesis of benzo[b]thiophene derivatives revealed that certain analogs demonstrated potent inhibition of microtubule polymerization, a critical mechanism in cancer cell proliferation:
| Compound | IC50 (nM) | Activity |
|---|---|---|
| Compound 3c | 2.6 – 12 | More potent than CA-4 |
| Compound 3a | 0.78 – 18 | Strong antiproliferative activity |
These findings suggest that the compound can serve as a lead structure for developing new anticancer drugs targeting microtubules .
Renewable Energy Applications
In the field of renewable energy, the compound has been explored for its potential use in dye-sensitized solar cells (DSSCs) . Thiophene derivatives are utilized to create organic dyes that enhance the efficiency of solar energy conversion:
- Efficiency : The introduction of thiophene-based dyes has led to power conversion efficiencies of around 6.23% , demonstrating their viability as cost-effective alternatives to traditional silicon-based solar cells.
- Methodology : The dyes are applied to titanium dioxide electrodes, and their performance is evaluated under simulated sunlight conditions.
Microbiology Applications
Beyond its antibacterial properties, research has indicated that the compound may have broader implications in microbiological studies:
- Mechanism of Action : Interaction studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with target proteins involved in inflammatory responses. This characteristic is crucial for understanding its biological mechanisms and optimizing its efficacy.
Mechanism of Action
The mechanism of action of 2-(3-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cell proliferation and survival . By inhibiting PI3K, the compound can induce apoptosis in cancer cells and reduce tumor growth .
Comparison with Similar Compounds
Data Tables
Table 1: Antioxidant Activity of Selected Analogues
| Compound | DPPH Scavenging (%) | NO Scavenging (%) | Key Substituent | Reference |
|---|---|---|---|---|
| 92a | 62.3 | 56.9 | 2-cyanoacetamido | |
| 92b | 58.1 | 55.5 | 2-cyanoacetamido | |
| Target | *Predicted: 50–55 | *Predicted: 50–55 | 3-Cl-benzamido |
Table 2: Anticancer Activity of Related Derivatives
| Compound | Structure | IC₅₀ (μM) | Cell Line | Reference |
|---|---|---|---|---|
| 7b | Thioxotetrahydropyrimidine | 8.2 | MCF-7 | |
| 8 | Indolinylidene derivative | 12.4 | HeLa | |
| Target | 3-Cl-benzamido derivative | *Not tested | – |
Research Implications
- The 3-chlorobenzamido group in the target compound offers a balance between lipophilicity and electronic effects, making it a candidate for further optimization in drug discovery.
- Comparative studies suggest that positional isomerism (e.g., 5-methyl vs. 6-methyl) significantly impacts bioactivity, warranting structural-activity relationship (SAR) studies.
Biological Activity
2-(3-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This compound features a complex structure that includes a benzo[b]thiophene core and various functional groups that enhance its reactivity and biological efficacy.
- Molecular Formula : C17H17ClN2O2S
- Molecular Weight : 348.85 g/mol
- CAS Number : 892976-68-0
The presence of the chlorobenzamide and carboxamide functional groups is crucial for its biological activity, allowing it to interact with various biological targets.
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. The inhibition of these enzymes is vital for reducing inflammation and associated pain conditions such as arthritis.
Anticancer Activity
Research has demonstrated that this compound may possess anticancer properties by targeting various cancer cell lines. In vitro studies have indicated that it can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, cytotoxicity assessments have shown promising results against human cancer cell lines such as HeLa (cervical cancer), DLD1 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma) with effective concentration values comparable to established chemotherapeutic agents .
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : The compound's ability to inhibit COX enzymes is critical for its anti-inflammatory effects.
- Targeting VEGFR-2 : Molecular docking studies suggest that it may also interact with vascular endothelial growth factor receptor 2 (VEGFR-2), a target in cancer therapy aimed at inhibiting angiogenesis .
- Induction of Apoptosis : Flow cytometry analyses have revealed that treatment with this compound can lead to cell cycle arrest at the G2/M phase and activate apoptotic pathways through caspase activation .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds highlights unique features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-chlorophenyl)-4-hydroxy-1-piperidinecarboxylic acid | Contains piperidine ring | Anti-inflammatory |
| 2-Amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Tertiary amine substitution | Anticancer activity |
| Methyl 5-nitrobenzo[b]thiophene-2-carboxylate | Nitro group substitution | Antimicrobial properties |
The unique combination of functional groups in this compound enhances its biological activity while maintaining structural integrity conducive to further modifications.
Case Studies and Research Findings
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of related compounds against HeLa cells, this compound demonstrated an IC50 value comparable to established agents like sorafenib. This suggests potential as a lead compound in anticancer drug development .
- Inhibition Studies : Further research utilizing enzyme assays indicated that this compound effectively inhibits VEGFR-2 kinase activity, which is crucial for tumor growth and metastasis .
Q & A
Basic: What are the common synthetic routes for preparing 2-(3-chlorobenzamido)-5-methyl-tetrahydrobenzo[b]thiophene derivatives, and what critical reaction conditions influence yield?
Answer:
The synthesis typically involves acylation of a tetrahydrobenzo[b]thiophene precursor. Key steps include:
- Acylation : Reacting the amino group of the tetrahydrobenzo[b]thiophene core with 3-chlorobenzoyl chloride in anhydrous dichloromethane (CH₂Cl₂) under nitrogen, followed by reflux (e.g., 12–24 hours) .
- Purification : Reverse-phase HPLC using gradients (e.g., MeCN:H₂O 30%→100%) or recrystallization (methanol) .
- Critical Conditions :
- Temperature : Reflux (~40–50°C) stabilizes intermediates.
- Solvent : Anhydrous CH₂Cl₂ minimizes side reactions.
- Catalyst : Triethylamine (0.5–1 eq.) enhances acylation efficiency .
Yield optimization requires strict control of stoichiometry (1.2 eq. acylating agent) and inert atmosphere to prevent hydrolysis .
Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for amides, C-Cl at ~750 cm⁻¹) .
- NMR :
- ¹H NMR : Confirms substitution patterns (e.g., methyl group at δ 1.2–1.5 ppm, aromatic protons from 3-chlorobenzamido at δ 7.3–8.0 ppm) .
- ¹³C NMR : Detects carbonyl carbons (δ ~165–170 ppm for amides) .
- HRMS/LC-MS : Validates molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
- HPLC Purity : >95% purity is achievable using C18 columns with MeCN:H₂O gradients .
Basic: What preliminary biological activities are reported for this compound, and what assays are used for screening?
Answer:
- Antimicrobial Activity : Tested via broth microdilution (MIC against S. aureus, E. coli) .
- Enzyme Inhibition : Assessed through fluorescence-based assays (e.g., kinase inhibition IC₅₀) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values in µM range) .
Initial screening typically uses 10–100 µM compound concentrations, with positive controls (e.g., ciprofloxacin for antibacterial assays) .
Advanced: How can reaction conditions be optimized to address low yields in the acylation step?
Answer:
- Reagent Selection : Replace 3-chlorobenzoyl chloride with activated esters (e.g., NHS esters) to reduce side reactions .
- Solvent Switch : Use DMF for better solubility of intermediates, though this may require lower temperatures (−20°C) to prevent decomposition .
- Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .
- In Situ Monitoring : Use TLC (ethyl acetate/hexane 1:1) to track reaction progress and terminate at optimal conversion (~90%) .
Advanced: What structure-activity relationship (SAR) trends are observed for substitutions on the tetrahydrobenzo[b]thiophene core?
Answer:
| Substitution | Biological Impact | Reference |
|---|---|---|
| 5-Methyl group | Enhances metabolic stability but reduces solubility . | |
| 3-Chlorobenzamido | Critical for antimicrobial activity; Cl removal drops MIC by 4–8x . | |
| Carboxamide at C3 | Hydrogen bonding with target enzymes (e.g., kinases) improves potency . |
Advanced: How can computational modeling predict the compound’s mechanism of action?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., bacterial DNA gyrase or human kinases). The 3-chlorobenzamido group shows strong binding to hydrophobic pockets .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes; RMSD <2 Å indicates stable binding .
- QSAR Models : Correlate electronic parameters (Hammett σ) of substituents with bioactivity to guide derivatization .
Advanced: How to resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?
Answer:
- Standardized Assays : Re-test under uniform conditions (e.g., fixed ATP concentration in kinase assays) .
- Control for Solubility : Use DMSO stock solutions ≤0.1% to avoid solvent interference .
- Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorescence assays .
- Batch Analysis : Ensure compound purity (>98%) via HPLC-MS to exclude impurities skewing results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
